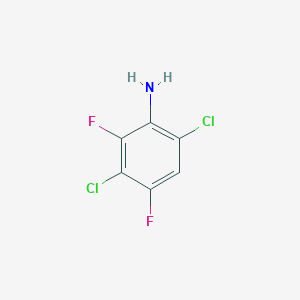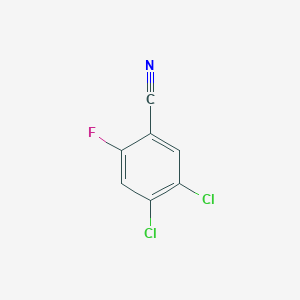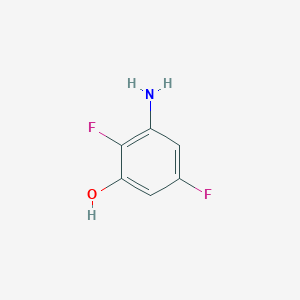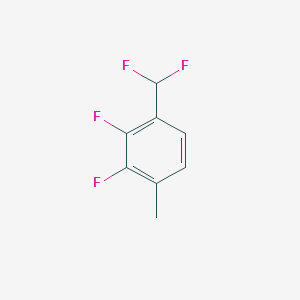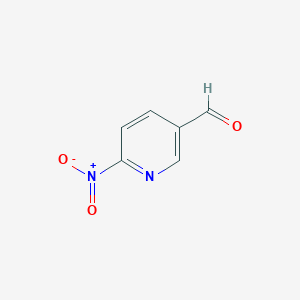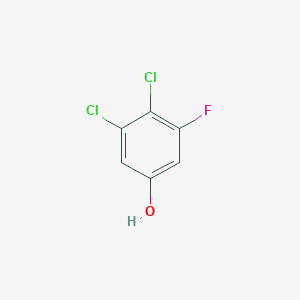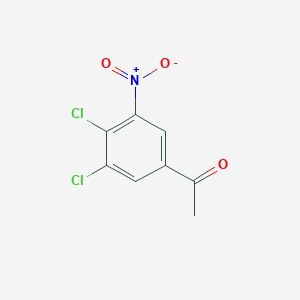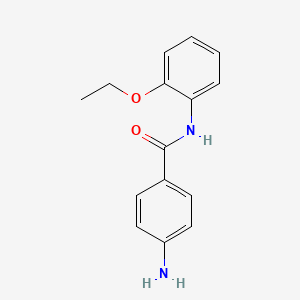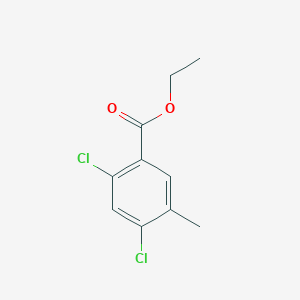
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline
Overview
Description
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5F4N . It is a derivative of aniline and has a trifluoromethyl group attached to it . This compound is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline can be achieved from 4-Fluoro-3-nitrobenzotrifluoride and Iron . It was also used in the preparation of 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoro-methyl)phenyl]acetamide .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline consists of a benzene ring with a trifluoromethyl group, a fluoro group, and an amino group attached to it . The molecular weight of this compound is 179.11 g/mol .Chemical Reactions Analysis
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline is used in various chemical synthesis studies . It was used in the preparation of 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoro-methyl)phenyl]acetamide .Physical And Chemical Properties Analysis
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline is a clear yellow to orange liquid . It has a density of 1.378 g/mL at 25 °C . The boiling point of this compound is 210°C . The refractive index is 1.461 .Scientific Research Applications
Synthesis of Antitumor Agents
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of antitumor agents like nilotinib. Nilotinib is synthesized from 3,5-dinitro-1-trifluoromethylbenzene through a series of reactions including fluorination and substitution, achieving an overall yield of about 50% (Yang Shijing, 2013).
Catalysis in Chemical Synthesis
This compound is also useful as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process is efficient and tolerates various functional groups, enabling the synthesis of useful quinazoline and fused isoindolinone scaffolds (Yong Wu et al., 2021).
Potential in Nonlinear Optical Materials
In the field of nonlinear optical (NLO) materials, derivatives of 4-fluoro-2-methyl-5-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline, have been studied. These studies include experimental and theoretical vibrational analyses, providing insights into the electronic and structural effects of substitution on aniline, contributing to the understanding of NLO properties (B. Revathi et al., 2017).
Herbicidal Activity
Novel derivatives of 4-fluoro-aniline have been synthesized and evaluated for their herbicidal activities. These compounds, particularly those with phenoxyacetamide groups, demonstrated significant herbicidal efficacy against various dicotyledonous weeds, showcasing the agricultural potential of these compounds (Daoxin Wu et al., 2011).
Applications in Molecular Synthesis
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline is a key component in the synthesis of isoxazoles and 1,3,5-triazines. These compounds are synthesized using an anionically activated trifluoromethyl group, indicating the compound's utility in creating complex organic molecules with potential applications in various fields, including pharmaceuticals (L. Strekowski et al., 1995).
Safety and Hazards
properties
IUPAC Name |
4-fluoro-2-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-2-6(9)5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUHUGDBICPHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate](/img/structure/B3110558.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride](/img/structure/B3110563.png)

